molecular formula C16H20N2O2S2 B2589263 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 946374-49-8

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2589263
CAS RN: 946374-49-8
M. Wt: 336.47
InChI Key: OBSQPNJPBIDKEJ-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as MTEA, is a chemical compound that has been studied extensively for its potential use in scientific research. MTEA is a member of the family of compounds known as thiophene derivatives, which have been shown to have a wide range of biological activities. In

Scientific Research Applications

Antifungal Agents

One application of related compounds involves antifungal activities. Derivatives of N-(2-morpholino-ethyl) acetamide have been identified as potent antifungal agents against Candida species, also showing promising in vitro activity against various fungi species like molds and dermatophytes. In vivo efficacy in a murine model of systemic Candida albicans infection was demonstrated, indicating their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Molecular Docking and Anticancer Drug Development

Another field is the synthesis and evaluation of compounds for anticancer activities. N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and showed promising results in in silico modeling studies targeting the VEGFr receptor. Its crystal structure and interactions suggest potential as an anticancer agent (Sharma et al., 2018).

Antimicrobial and Hemolytic Activity

Compounds structurally similar to N-(2-morpholino-ethyl) acetamide have also been prepared and tested for their antimicrobial and hemolytic activities. A series of these compounds showed variable antimicrobial activities against selected microbial species, with certain derivatives identified as potent against a panel of microbes. These findings highlight the potential of such compounds in antimicrobial research (Gul et al., 2017).

Corrosion Inhibition

In the field of materials science, N-[morpholin-4-yl(phenyl)methyl]acetamide has been studied for its inhibiting effect on mild steel corrosion in hydrochloric acid medium. The compound exhibited more than 90% inhibition efficiency at certain concentrations, suggesting its utility as a corrosion inhibitor. The study showed that it operates through a mechanism involving adsorption to the mild steel surface, governed by the Langmuir adsorption isotherm model (Nasser & Sathiq, 2016).

Anticonvulsant Properties

Research into benzothiazole derivatives that include acetamido pharmacophores has revealed their potential as anticonvulsant agents. Specifically, morpholino derivatives within this class were identified as promising leads for anticonvulsant development. This indicates the relevance of N-(2-morpholino-ethyl) acetamide structures in the design of new drugs for neurological conditions (Amir et al., 2011).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-16(10-14-2-1-8-22-14)17-11-15(13-3-9-21-12-13)18-4-6-20-7-5-18/h1-3,8-9,12,15H,4-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSQPNJPBIDKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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